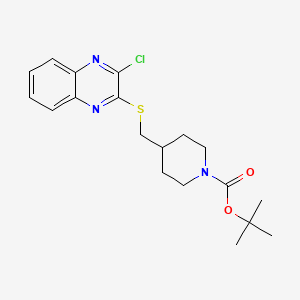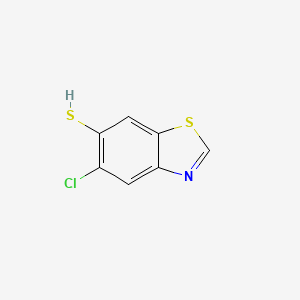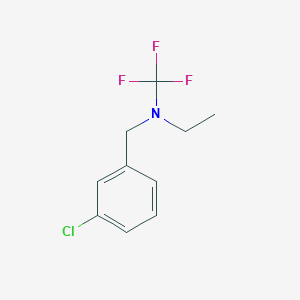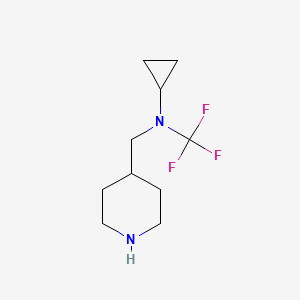
4-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline ring substituted with a chloro group and a piperidine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of Quinoxaline Ring: The quinoxaline ring is synthesized through the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal.
Chlorination: The quinoxaline ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.
Thioether Formation: The chlorinated quinoxaline is reacted with a thiol compound to form the thioether linkage.
Piperidine Introduction: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives.
Esterification: The final step involves esterification with tert-butyl chloroformate to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoxaline ring can be reduced to a dihydroquinoxaline using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, palladium-catalyzed coupling reactions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydroquinoxalines
Substitution: Amino-quinoxalines, thio-quinoxalines
Applications De Recherche Scientifique
4-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoxaline ring and thioether linkage are crucial for its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-Chloro-quinoxalin-2-yl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester
- 3-Chloro-quinoxalin-2-yl)-piperidin-4-yl-amine hydrochloride
Uniqueness
4-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thioether linkage and piperidine ring differentiate it from other quinoxaline derivatives, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C19H24ClN3O2S |
|---|---|
Poids moléculaire |
393.9 g/mol |
Nom IUPAC |
tert-butyl 4-[(3-chloroquinoxalin-2-yl)sulfanylmethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H24ClN3O2S/c1-19(2,3)25-18(24)23-10-8-13(9-11-23)12-26-17-16(20)21-14-6-4-5-7-15(14)22-17/h4-7,13H,8-12H2,1-3H3 |
Clé InChI |
GHFFGSGPHZQJBI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)CSC2=NC3=CC=CC=C3N=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Dichloro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B13967007.png)



![P-[[3-methyl-4-[[4-[2-(sulphooxy)ethoxy]phenyl]azo]phenyl]azo]phenol](/img/structure/B13967042.png)
![tert-butyl 5-[1,1-dimethyl-2-(methylamino)ethyl]-1H-pyrazole-1-carboxylate](/img/structure/B13967050.png)
![2-(8-(Chloromethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13967059.png)

![[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13967066.png)



![3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one](/img/structure/B13967092.png)
![6-Benzyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13967093.png)
